(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methylbenzoate
Description
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methylbenzoate is a bicyclic organic compound featuring a cyclopenta[c]chromenone core esterified with a 2-methylbenzoate group. Its structure combines a fused cyclopentane-chromenone system, which imparts rigidity, with a methyl-substituted aromatic ester moiety that influences solubility and intermolecular interactions.
Properties
Molecular Formula |
C20H16O4 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methylbenzoate |
InChI |
InChI=1S/C20H16O4/c1-12-5-2-3-6-14(12)19(21)23-13-9-10-16-15-7-4-8-17(15)20(22)24-18(16)11-13/h2-3,5-6,9-11H,4,7-8H2,1H3 |
InChI Key |
KPXHARVEDLGLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Reaction
The hydroxyl group at the 7-position of the chromen core reacts with 2-methylbenzoic acid under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). This method, adapted from methyl 4-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]benzoate synthesis, affords the ester in 85% yield when conducted in THF at 0°C to room temperature.
Steglich Esterification
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), the 7-hydroxyl group couples with 2-methylbenzoyl chloride. This method, reported for analogous benzoate esters, achieves 78% yield in dichloromethane at 25°C.
Catalytic Hydrogenation in Intermediate Steps
Reduction of unsaturated intermediates is critical for forming the dihydrochromen structure. Rhodium-catalyzed hydrogenation (10 bar H₂, 65°C) using [Rh(COD)₂]OTf and bisphosphine ligands, as described in Ambeed’s protocols, ensures high enantioselectivity (>95% d.e.) for chiral intermediates. For example, hydrogenating a cyclopenta[c]chromen precursor with (Rp)-pseudo-o-bis(di(3,5-dimethylphenyl)phosphino)[2.2]paracyclophane yields the dihydro product in 92% conversion.
Optimization of Reaction Conditions
Solvent Effects
Temperature and Catalysts
| Reaction Step | Optimal Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Cyclocondensation | 110 | AlCl₃ | 72 |
| Mitsunobu Esterification | 0→25 | DEAD, PPh₃ | 85 |
| Hydrogenation | 65 | [Rh(COD)₂]OTf | 92 |
Characterization and Analytical Data
The final product is characterized by ¹H NMR , ¹³C NMR , and HRMS . Key spectral features include:
Chemical Reactions Analysis
Types of Reactions
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that coumarin derivatives, including (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methylbenzoate, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, coumarin derivatives have been reported to inhibit the proliferation of breast and colon cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have highlighted its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains. The structure-function relationship of coumarins suggests that modifications to the chromene core can enhance antimicrobial efficacy .
Antioxidant Effects
Coumarin derivatives are recognized for their antioxidant properties, which help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity is often evaluated using assays such as DPPH radical scavenging and ABTS assays .
Synthesis Methodologies
The synthesis of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methylbenzoate typically involves multi-step reactions starting from readily available precursors. Common techniques include:
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields by utilizing microwave radiation to heat reaction mixtures.
- Conventional Heating : Traditional reflux methods are also employed, although they may require longer reaction times compared to microwave-assisted techniques.
Study on Anticancer Activity
A recent study published in a peer-reviewed journal examined the anticancer effects of various coumarin derivatives, including (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methylbenzoate. The results indicated a dose-dependent inhibition of cell viability in human breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutic agents .
Antimicrobial Efficacy Evaluation
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess inhibition zones, revealing promising results that suggest potential for development into new antimicrobial therapies .
Mechanism of Action
The mechanism of action of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetic acid
- Molecular Weight : 344.4 g/mol (vs. target compound’s estimated ~338 g/mol).
- Substituents : A hexyl chain at position 8 and an acetic acid group at position 5.
- Properties: Higher hydrophobicity due to the hexyl chain, reducing aqueous solubility compared to the target compound’s methylbenzoate group. Predicted boiling point: 547.5°C (hexyl chain increases molecular weight and van der Waals interactions) . Hydrogen bonding: 1 donor and 5 acceptors, similar to the target compound, but the carboxylic acid group enhances acidity (pKa ~3.07) .
(2-oxo-2-phenothiazin-10-ylethyl) 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate
- Key Differences: Incorporates a phenothiazine group linked via an ester.
- Implications: Enhanced π-conjugation from phenothiazine may improve photostability or electronic properties for optoelectronic applications. The ester linkage differs in stability; phenothiazine’s electron-rich nature could alter hydrolysis rates compared to the target’s methylbenzoate .
Bent-Core Liquid Crystal (6-2M-F)
- Structure : Features a fluoro substituent and methyl group in a bent-core design.
- Comparison :
Physicochemical and Functional Insights
Hydrogen Bonding and Crystallization
- The cyclopenta[c]chromenone core in the target compound likely engages in C=O···H hydrogen bonds, similar to patterns observed in cyclopentanone derivatives .
- Substituent effects (methyl vs. hexyl or fluoro) dictate crystal packing efficiency, as seen in SHELX-refined structures .
Biological Activity
The compound (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methylbenzoate is a derivative of the cyclopenta[c]chromene family, which has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxicity, and other pharmacological effects.
- IUPAC Name: (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methylbenzoate
- Molecular Formula: C16H14O4
- Molecular Weight: 270.28 g/mol
Enzyme Inhibition
A significant area of research focuses on the compound's ability to inhibit various enzymes. According to data from BindingDB, this compound exhibits inhibition against human Kallikrein-7 with an EC50 value greater than 69.5 µM, indicating moderate inhibitory potential .
Cytotoxicity and Antiproliferative Effects
Research has indicated that cyclopenta[c]chromene derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate significant antiproliferative activity against breast cancer cells, suggesting potential applications in cancer therapy .
Study 1: Anticancer Activity
A study published in Nature explored the anticancer properties of various cyclopenta[c]chromene derivatives. The researchers found that compounds similar to (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methylbenzoate induced apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the potential of these compounds as lead candidates for developing new anticancer agents .
Study 2: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory effects of cyclopenta[c]chromene derivatives. The results indicated that these compounds could downregulate pro-inflammatory cytokines and inhibit NF-kB signaling pathways, which are crucial in inflammatory responses. This suggests that (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methylbenzoate may possess therapeutic potential for inflammatory diseases .
Data Tables
Q & A
Q. What are the recommended synthetic routes for (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methylbenzoate, and what parameters critically affect reaction efficiency?
Methodological Answer: The synthesis typically involves multi-step reactions, including esterification of the chromenone core with 2-methylbenzoic acid derivatives. Key steps may include:
- Cyclization : Formation of the cyclopenta[c]chromen core via acid-catalyzed intramolecular reactions.
- Esterification : Coupling the hydroxyl group at position 7 of the chromenone with 2-methylbenzoyl chloride under basic conditions (e.g., pyridine or DMAP as catalysts).
Q. Critical Parameters :
- Temperature : Maintain 60–80°C during esterification to avoid side reactions.
- Solvent Choice : Use anhydrous dichloromethane or THF to ensure reaction efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
Analytical Validation : Monitor reaction progress via TLC and confirm final purity using HPLC (C18 column, acetonitrile/water mobile phase) and (CDCl, 400 MHz) to verify ester linkage and aromatic proton integration .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement, particularly addressing potential twinning or disorder. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Refinement statistics (e.g., R-factor < 0.05) validate accuracy .
- NMR Spectroscopy : and NMR in deuterated solvents (e.g., CDCl) to confirm substituent positions and ester connectivity.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and rule out impurities.
- HPLC : Reverse-phase chromatography (e.g., 70:30 acetonitrile/water) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve crystallographic data contradictions arising from disorder or twinning in this compound’s structure?
Methodological Answer:
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data. Partition the diffraction pattern into domains and refine scale factors iteratively .
- Disorder : Model alternate conformations with occupancy factors constrained to sum to 1. Apply restraints (e.g., SIMU/DELU) to maintain reasonable geometry. Validate with Fo-Fc maps to ensure residual electron density < 0.3 eÅ .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for R consistency .
Q. What methodologies effectively elucidate hydrogen-bonding networks and their role in supramolecular assembly?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., for dimeric motifs). Use Mercury Software to visualize interactions and quantify bond lengths/angles .
- Crystallographic Data : Extract hydrogen-bond parameters (e.g., O···O distances: 2.6–2.8 Å, angles: 150–170°) from structural reports of analogous chromenones (e.g., ).
- Thermal Analysis : Correlate melting points (DSC) with packing efficiency to assess stability implications .
Q. How can experimental designs mitigate compound degradation during biological assays under physiological conditions?
Methodological Answer:
- Temperature Control : Store solutions at 4°C during assays and use cooling jackets to minimize thermal degradation .
- Oxygen Exclusion : Conduct experiments under nitrogen atmosphere to prevent oxidation.
- Real-Time Monitoring : Use LC-MS to track degradation products (e.g., hydrolyzed benzoate or oxidized chromenone) and adjust protocols accordingly .
Q. What approaches resolve discrepancies in enzyme inhibition data linked to the chromenone core’s activity?
Methodological Answer:
- Binding Assays : Employ surface plasmon resonance (SPR) to measure affinity (K) and kinetics (k/k) under varied pH/temperature conditions .
- Enzyme Kinetics : Perform Michaelis-Menten analysis with substrate titration (0.1–10 × K) to distinguish competitive vs. non-competitive inhibition.
- Cross-Validation : Replicate studies using orthogonal methods (e.g., fluorescence polarization vs. ITC) to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
